(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
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Description
This compound is an amino acid derivative with two amino groups and a carboxylic acid group. It also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached. The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .
Molecular Structure Analysis
The compound contains a carboxylic acid group (-COOH), two amino groups (-NH2), and a chlorophenyl group (a benzene ring with a chlorine atom). The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The amino groups in this compound can participate in various reactions, such as condensation to form amides or peptides. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, or undergo decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -COOH and -NH2 would likely make the compound soluble in polar solvents .Future Directions
properties
IUPAC Name |
(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid |
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